molecular formula C12H24N2O2 B6257947 tert-butyl N-{[2-(methylamino)cyclopentyl]methyl}carbamate CAS No. 1488741-79-2

tert-butyl N-{[2-(methylamino)cyclopentyl]methyl}carbamate

Cat. No. B6257947
CAS RN: 1488741-79-2
M. Wt: 228.3
InChI Key:
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Description

Tert-butyl N-{[2-(methylamino)cyclopentyl]methyl}carbamate, also known as TBCM, is a versatile compound that has been used in a wide array of scientific research applications. It is a white crystalline solid with a melting point of 98-99 °C and is soluble in water and organic solvents. TBCM is a small molecule that can be used as a building block for larger molecules, and can be used to modify existing molecules. It has been used in the synthesis of a variety of compounds, including drugs, pesticides, and other compounds used in research. It is also used in the synthesis of peptides and proteins.

Scientific Research Applications

Tert-butyl N-{[2-(methylamino)cyclopentyl]methyl}carbamate has a variety of scientific research applications. It has been used in the synthesis of peptides, proteins, and other compounds used in research. It has also been used in the synthesis of drugs, pesticides, and other compounds used in research. It has been used in the synthesis of drugs that target specific enzymes, receptors, and other molecules in the body. It has also been used in the synthesis of compounds that target specific diseases, such as cancer and HIV.

Mechanism of Action

Tert-butyl N-{[2-(methylamino)cyclopentyl]methyl}carbamate is a small molecule that acts as a building block for larger molecules. It can be used to modify existing molecules, and can be used to synthesize peptides, proteins, and other compounds used in research. It can also be used to modify existing molecules, such as enzymes and receptors, in order to target specific diseases.
Biochemical and Physiological Effects
This compound has been used in the synthesis of drugs that target specific enzymes, receptors, and other molecules in the body. It has also been used in the synthesis of compounds that target specific diseases, such as cancer and HIV. In addition, it has been used in the synthesis of compounds that act as agonists or antagonists of certain molecules, such as neurotransmitters.

Advantages and Limitations for Lab Experiments

Tert-butyl N-{[2-(methylamino)cyclopentyl]methyl}carbamate has a number of advantages for use in laboratory experiments. It is a small molecule, which makes it easier to work with and manipulate. It is also relatively inexpensive and can be easily synthesized using a variety of methods. Additionally, it can be used to modify existing molecules, which can be useful for synthesizing drugs and other compounds used in research.
The main limitation of this compound is that it is not very stable in water or organic solvents. This can make it difficult to use in certain experiments, as it may degrade before it can be used. Additionally, it can be difficult to purify and isolate the compound, as it can be easily contaminated with other compounds.

Future Directions

Tert-butyl N-{[2-(methylamino)cyclopentyl]methyl}carbamate has a variety of potential future applications. It could be used in the synthesis of more complex molecules, such as peptides and proteins. It could also be used to modify existing molecules in order to target specific diseases, such as cancer and HIV. Additionally, it could be used in the synthesis of compounds that act as agonists or antagonists of certain molecules, such as neurotransmitters. Finally, it could be used in the synthesis of compounds that target specific enzymes, receptors, and other molecules in the body.

Synthesis Methods

Tert-butyl N-{[2-(methylamino)cyclopentyl]methyl}carbamate can be synthesized using a variety of methods. One of the most common methods involves reacting tert-butyl chloride with 2-(methylamino)cyclopentanemethanol in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction produces a this compound, which can then be purified using a variety of methods.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-{[2-(methylamino)cyclopentyl]methyl}carbamate involves the reaction of tert-butyl N-(chlorocarbonyl)carbamate with 2-(methylamino)cyclopentylmethanol in the presence of a base.", "Starting Materials": [ "tert-butyl N-(chlorocarbonyl)carbamate", "2-(methylamino)cyclopentylmethanol", "Base (e.g. NaOH, KOH)" ], "Reaction": [ "Step 1: Dissolve tert-butyl N-(chlorocarbonyl)carbamate in a suitable solvent (e.g. dichloromethane).", "Step 2: Add the base to the solution and stir for a few minutes.", "Step 3: Add 2-(methylamino)cyclopentylmethanol to the reaction mixture and stir for several hours at room temperature.", "Step 4: Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Step 5: Purify the product by column chromatography or recrystallization." ] }

CAS RN

1488741-79-2

Molecular Formula

C12H24N2O2

Molecular Weight

228.3

Purity

95

Origin of Product

United States

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